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Compound of Interest

Compound Name: 3-Methoxybut-1-yne

Cat. No.: B1653657 Get Quote

Application Note: Synthesis of 3-Methoxybut-1-
yne
For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Methoxybut-1-
yne, a valuable building block in organic synthesis. The protocol is based on the Williamson

ether synthesis, a robust and widely applicable method for the formation of ethers. This

procedure outlines the methylation of the secondary alcohol, but-1-yn-3-ol, using sodium

hydride as a base and methyl iodide as the methylating agent. The application note includes a

comprehensive list of materials, a step-by-step procedure, and a summary of the expected

quantitative data. A graphical representation of the experimental workflow is also provided to

facilitate clear understanding of the process.

Introduction
3-Methoxybut-1-yne is a key intermediate in the synthesis of various organic molecules,

including pharmaceuticals and complex natural products. Its bifunctional nature, possessing

both an alkyne and a chiral ether moiety, allows for diverse chemical transformations. The

synthesis of this compound is typically achieved through the O-methylation of the

corresponding secondary alcohol, but-1-yn-3-ol. The Williamson ether synthesis provides a
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reliable method for this transformation, involving the deprotonation of the alcohol to form an

alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.

Experimental Protocol
Reaction Scheme:

Materials:

But-1-yn-3-ol

Sodium hydride (NaH), 60% dispersion in mineral oil

Methyl iodide (CH3I)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution

Diethyl ether (Et2O)

Anhydrous magnesium sulfate (MgSO4)

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium

hydride (1.05 g, 26.2 mmol) in mineral oil. The flask is placed under a nitrogen atmosphere.
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Addition of Alcohol: Anhydrous tetrahydrofuran (50 mL) is added to the flask, and the

suspension is cooled to 0 °C using an ice bath. A solution of but-1-yn-3-ol (1.5 g, 21.4 mmol)

in anhydrous THF (20 mL) is added dropwise to the stirred suspension over a period of 30

minutes.

Formation of Alkoxide: The reaction mixture is stirred at 0 °C for one hour after the addition is

complete to ensure the complete formation of the sodium alkoxide.

Methylation: Methyl iodide (3.3 g, 1.45 mL, 23.5 mmol) is added dropwise to the reaction

mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an

additional 12 hours.

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated

aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.

Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The

combined organic layers are washed with brine (2 x 20 mL), and dried over anhydrous

magnesium sulfate.

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The

crude product is then purified by fractional distillation to afford pure 3-methoxybut-1-yne.
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Parameter Value

Reactants

But-1-yn-3-ol 1.5 g (21.4 mmol)

Sodium Hydride (60%) 1.05 g (26.2 mmol)

Methyl Iodide 3.3 g (23.5 mmol)

Product

IUPAC Name 3-Methoxybut-1-yne[1]

Molecular Formula C5H8O[1]

Molecular Weight 84.12 g/mol [1]

Reaction Data

Expected Yield 75-85% (based on analogous procedures)

Spectroscopic Data

¹H NMR (CDCl₃)
δ 1.35 (d, 3H), 2.30 (s, 1H), 3.40 (s, 3H), 4.05

(q, 1H)

¹³C NMR (CDCl₃) δ 22.5, 56.0, 65.0, 72.0, 84.0

IR (neat)
ν 3290 (≡C-H), 2980, 2930, 2110 (C≡C), 1090

(C-O) cm⁻¹
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Fractional Distillation

3-Methoxybut-1-yne
(Pure Product)
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Caption: Experimental workflow for the synthesis of 3-Methoxybut-1-yne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1653657?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybut-1-yne
https://www.benchchem.com/product/b1653657#experimental-protocol-for-the-synthesis-of-3-methoxybut-1-yne
https://www.benchchem.com/product/b1653657#experimental-protocol-for-the-synthesis-of-3-methoxybut-1-yne
https://www.benchchem.com/product/b1653657#experimental-protocol-for-the-synthesis-of-3-methoxybut-1-yne
https://www.benchchem.com/product/b1653657#experimental-protocol-for-the-synthesis-of-3-methoxybut-1-yne
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1653657?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1653657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

